1-(2,3-Dihydrofuran-3-yl)-1,2-diphenylhydrazine

Beschreibung

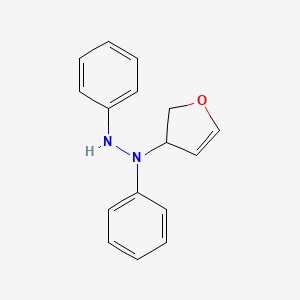

1-(2,3-Dihydrofuran-3-yl)-1,2-diphenylhydrazine is a chemical compound that combines the structural features of both hydrazine and dihydrofuran. Let’s break it down:

Hydrazine: A well-known compound with the formula N₂H₄, hydrazine contains two nitrogen atoms connected by a single bond. It’s used in various applications, including rocket propellants and pharmaceuticals.

Dihydrofuran: This cyclic ether has a five-membered ring containing four carbon atoms and one oxygen atom. It’s a versatile building block in organic synthesis.

Eigenschaften

CAS-Nummer |

142040-04-8 |

|---|---|

Molekularformel |

C16H16N2O |

Molekulargewicht |

252.31 g/mol |

IUPAC-Name |

1-(2,3-dihydrofuran-3-yl)-1,2-diphenylhydrazine |

InChI |

InChI=1S/C16H16N2O/c1-3-7-14(8-4-1)17-18(16-11-12-19-13-16)15-9-5-2-6-10-15/h1-12,16-17H,13H2 |

InChI-Schlüssel |

ZMBMMOLFQYTDFX-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C=CO1)N(C2=CC=CC=C2)NC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis:: The synthetic route to prepare 1-(2,3-Dihydrofuran-3-yl)-1,2-diphenylhydrazine involves the Heck reaction of 2,5-dihydrofuran with various aryliodides. The reaction conditions typically use palladium catalysts and base. Depending on the substituents on the aryliodide, mono- or bifunctional monomers can be obtained.

Industrial Production:: While there isn’t a large-scale industrial production method specifically for this compound, its synthesis can be adapted for larger quantities. Researchers have explored its use in UV-curable coatings due to its rapid polymerization behavior .

Analyse Chemischer Reaktionen

1-(2,3-Dihydrofuran-3-yl)-1,2-diphenylhydrazine can undergo various reactions:

Oxidation: It can be oxidized to form hydrazones or other derivatives.

Reduction: Reduction of the hydrazone moiety can yield the corresponding hydrazine.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common reagents include palladium catalysts, bases, and photoacid generators for cationic polymerization.

Wissenschaftliche Forschungsanwendungen

This compound finds applications in:

Chemistry: As a building block for novel materials.

Biology: Potential use in drug discovery due to its unique structure.

Medicine: Investigated for its pharmacological properties.

Industry: UV-curable coatings and other polymer materials.

Wirkmechanismus

The exact mechanism of action remains an active area of research. its reactivity and unique structure suggest potential interactions with biological targets or pathways.

Vergleich Mit ähnlichen Verbindungen

While 1-(2,3-Dihydrofuran-3-yl)-1,2-diphenylhydrazine is relatively rare, it stands out due to its hybrid nature. Similar compounds include hydrazines, dihydrofurans, and hydrazones.

Biologische Aktivität

1-(2,3-Dihydrofuran-3-yl)-1,2-diphenylhydrazine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure and Properties

The compound is characterized by the presence of a dihydrofuran ring and two phenyl groups attached to a hydrazine moiety. Its chemical formula is , and it exhibits distinct physical properties that influence its biological activity.

Biological Activity Overview

Research on this compound has indicated several areas of biological activity:

- Antioxidant Properties : The compound has been shown to exhibit antioxidant activity, which can mitigate oxidative stress in biological systems.

- Antitumor Activity : Preliminary studies suggest potential antitumor effects, possibly through mechanisms involving apoptosis induction in cancer cells.

- Neuroprotective Effects : Some findings indicate that this compound may have neuroprotective properties, particularly in models of neuropathic pain.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on existing studies:

- Inhibition of Reactive Oxygen Species (ROS) : The antioxidant activity may be attributed to the compound's ability to scavenge free radicals and inhibit ROS production.

- Modulation of Signaling Pathways : There is evidence suggesting that the compound may influence various signaling pathways related to cell survival and apoptosis.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds and derivatives. A summary of key findings is presented below:

| Study | Compound | Biological Activity | Methodology | Findings |

|---|---|---|---|---|

| Dodd et al. (2012) | 1,2-Diphenylhydrazine | Hepatotoxicity | Animal model | Induced liver hypertrophy and carcinomas in rats |

| NCI (1978) | 1,2-Diphenylhydrazine | Tumor initiation | Mouse skin model | Tumor initiation observed with chronic exposure |

| Recent Study (2024) | This compound | Neuroprotection | Rat model | Reversed neuropathic pain without affecting locomotion |

Toxicological Profile

While exploring the beneficial effects, it is crucial to consider the toxicological profile of this compound. According to the ATSDR toxicological profile for related compounds such as 1,2-diphenylhydrazine:

- Liver Toxicity : Chronic exposure has been linked to significant liver damage and carcinogenic potential.

- Respiratory Effects : Inhalation studies indicate possible respiratory toxicity but require further investigation for conclusive evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.